molecular formula C17H17ClN2OS B11413169 2-{[3-(4-chlorophenoxy)propyl]sulfanyl}-5-methyl-1H-benzimidazole

2-{[3-(4-chlorophenoxy)propyl]sulfanyl}-5-methyl-1H-benzimidazole

Cat. No.: B11413169
M. Wt: 332.8 g/mol
InChI Key: ZQKVICIRXCMBIS-UHFFFAOYSA-N
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Description

2-{[3-(4-CHLOROPHENOXY)PROPYL]SULFANYL}-5-METHYL-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-CHLOROPHENOXY)PROPYL]SULFANYL}-5-METHYL-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the 4-Chlorophenoxypropylthio Group: This step involves the nucleophilic substitution of a 4-chlorophenol derivative with a suitable propylthio reagent, followed by attachment to the benzodiazole core through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-CHLOROPHENOXY)PROPYL]SULFANYL}-5-METHYL-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding thiol derivative.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzodiazole ring or the 4-chlorophenoxypropylthio group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and reflux conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, and appropriate solvents such as dichloromethane or dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzodiazole derivatives depending on the reagents used.

Scientific Research Applications

2-{[3-(4-CHLOROPHENOXY)PROPYL]SULFANYL}-5-METHYL-1H-1,3-BENZODIAZOLE has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its structural similarity to other biologically active benzodiazoles.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms, aiding in the discovery of new drug targets.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-{[3-(4-CHLOROPHENOXY)PROPYL]SULFANYL}-5-METHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(4-METHOXYPHENOXY)PROPYL]SULFANYL}-5-METHYL-1H-1,3-BENZODIAZOLE
  • 2-{[3-(4-FLUOROPHENOXY)PROPYL]SULFANYL}-5-METHYL-1H-1,3-BENZODIAZOLE
  • 2-{[3-(4-BROMOPHENOXY)PROPYL]SULFANYL}-5-METHYL-1H-1,3-BENZODIAZOLE

Uniqueness

The uniqueness of 2-{[3-(4-CHLOROPHENOXY)PROPYL]SULFANYL}-5-METHYL-1H-1,3-BENZODIAZOLE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenoxypropylthio group and the methyl group on the benzodiazole core differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.

Properties

Molecular Formula

C17H17ClN2OS

Molecular Weight

332.8 g/mol

IUPAC Name

2-[3-(4-chlorophenoxy)propylsulfanyl]-6-methyl-1H-benzimidazole

InChI

InChI=1S/C17H17ClN2OS/c1-12-3-8-15-16(11-12)20-17(19-15)22-10-2-9-21-14-6-4-13(18)5-7-14/h3-8,11H,2,9-10H2,1H3,(H,19,20)

InChI Key

ZQKVICIRXCMBIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCCCOC3=CC=C(C=C3)Cl

Origin of Product

United States

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